5-(4-Fluorophenyl)-5-(3,3,3-trifluoropropyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(4-Fluorophenyl)-5-(3,3,3-trifluoropropyl)imidazolidine-2,4-dione, also known as Ro 20-1724, is a selective inhibitor of cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE4). It was first synthesized in the 1970s and has since been extensively studied for its potential use in treating various diseases.
Scientific Research Applications
Organic Synthesis and Chemical Properties
The stability and structure of potential N-heterocyclic carbene (NHC) precursors, such as imidazolidine derivatives with N-fluorophenyl substituents, have been explored. These compounds are interesting for their electron delocalization properties, which influence their reactivity and stability. The synthesis involves the condensation of formamidine with oxalyl chloride, leading to compounds demonstrating reactivity akin to alkyl halides. Computational analyses highlight the π-framework's role in these compounds' electrophilic nature due to a low energy LUMO ((Hobbs et al., 2010)).
Pharmacological Applications
Antidepressant and anxiolytic activities have been identified in imidazolidine derivatives through serotonin receptor affinity and phosphodiesterase inhibitor activity studies. For instance, certain derivatives showed potential as antidepressants in animal models, highlighting their therapeutic applications beyond their chemical properties. The identification of compounds with dual 5-HT1A receptor and serotonin transporter affinity emphasizes the role of structural design in developing new therapeutic agents ((Czopek et al., 2010), (Czopek et al., 2013)).
Material Science and Photophysical Properties
In material science, unsymmetrical organoboron complexes containing imidazolidine moieties have been synthesized, showing strong UV-Vis absorptions and high fluorescence quantum yields. This makes them suitable for applications in bioorthogonal chemistry and as fluorophores for imaging and sensing applications, highlighting the versatility of imidazolidine derivatives in developing new materials with desirable photophysical properties ((Garre et al., 2019)).
properties
IUPAC Name |
5-(4-fluorophenyl)-5-(3,3,3-trifluoropropyl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F4N2O2/c13-8-3-1-7(2-4-8)11(5-6-12(14,15)16)9(19)17-10(20)18-11/h1-4H,5-6H2,(H2,17,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUDJEPRMMVEDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2(C(=O)NC(=O)N2)CCC(F)(F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F4N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluorophenyl)-5-(3,3,3-trifluoropropyl)imidazolidine-2,4-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.